molecular formula C11H15N3O3 B3175830 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid CAS No. 959658-43-6

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Cat. No. B3175830
M. Wt: 237.25 g/mol
InChI Key: YEXITIIDOUXPOJ-UHFFFAOYSA-N
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Patent
US09040531B2

Procedure details

To a solution of ethyl 2-(1-methyl-2-(benzylcarbamoyl)hydrazinyl)acetate (Compound XXXII-1) 1.33 g (5.0 mmol) in tetrahydrofuran/methanol/water (2:3:1) 24 ml, lithium hydroxide monohydrate 420 mg (10.0 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with water 25 ml and washed with ether 25 ml. The aqueous phase was acidified with 10%-citric acid 25 ml and extracted with chloroform 30 ml. The organic phase was washed with brine 25 ml and dried with magnesium sulfate and then filtered. The filtrate was concentrated in vacuo to obtain the title compound 1.05 g (88%).
Name
ethyl 2-(1-methyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:14][C:15]([O:17]CC)=[O:16])[NH:3][C:4](=[O:13])[NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.[OH-].[Li+]>O1CCCC1.CO.O.O>[CH2:6]([NH:5][C:4]([NH:3][N:2]([CH2:14][C:15]([OH:17])=[O:16])[CH3:1])=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
ethyl 2-(1-methyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Smiles
CN(NC(NCC1=CC=CC=C1)=O)CC(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1.CO.O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether 25 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform 30 ml
WASH
Type
WASH
Details
The organic phase was washed with brine 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)NN(C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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